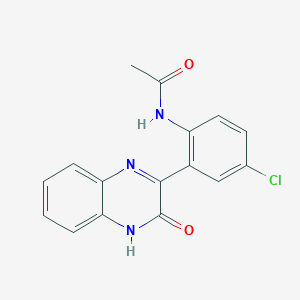

N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide

描述

属性

IUPAC Name |

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c1-9(21)18-12-7-6-10(17)8-11(12)15-16(22)20-14-5-3-2-4-13(14)19-15/h2-8H,1H3,(H,18,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELFYOCLKRUPLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation Strategies for Quinoxalinone Core Formation

Precursor Synthesis via Diamine Cyclization

The quinoxalin-3-one core is typically synthesized through cyclocondensation of o-phenylenediamine derivatives with α-keto acids or esters. For example, 3-methylquinoxalin-2(1H)-one serves as a common intermediate, prepared by reacting 1,2-diaminobenzene with ethyl pyruvate under reflux in ethanol. Modifications include substituting ethyl pyruvate with chloroacetyl chloride to introduce reactive sites for subsequent functionalization.

Optimization of Cyclization Conditions

Reaction temperature and solvent polarity significantly impact cyclization efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states, as demonstrated in the synthesis of 2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide. Potassium bicarbonate acts as a mild base to deprotonate intermediates, while phase-transfer catalysts (e.g., benzyltributylammonium chloride) improve yields by facilitating interphase reactant transfer.

Regioselective Chlorination and Functionalization

Electrophilic Aromatic Substitution

Chlorine is introduced at the 4-position of the phenyl ring via electrophilic substitution using Cl₂ or sulfuryl chloride (SO₂Cl₂). Patent data reveal that chlorination proceeds optimally in dichloromethane at 0–5°C, with Lewis acids like FeCl₃ enhancing regioselectivity.

Post-Chlorination Acetylation

The chlorinated intermediate undergoes acetylation using acetic anhydride in acetic acid at 62.5°C. For example, N-(2-hydroxy-4-nitrophenyl)acetamide is synthesized with 96% yield by acetylating 2-amino-5-nitrophenol, followed by nitro reduction and alkylation.

Integrated Synthetic Routes

Three-Step Protocol from 3-Methylquinoxalin-2(1H)-one

- Chloroacetylation : React 3-methylquinoxalin-2(1H)-one with 2-chloro-N-(4-chlorophenyl)acetamide in DMF at 80°C for 4 h.

- Nucleophilic Substitution : Treat the chloro intermediate with 3-chloro-4-fluoroaniline in methanol/water (4:1) at 65°C.

- Hydrolysis and Acetylation : Hydrolyze with 10% K₂CO₃, then acetylate using acetic anhydride to yield the final product.

Yield and Purity Data

| Step | Yield (%) | Purity (%) | Characterization Method |

|---|---|---|---|

| Chloroacetylation | 78 | 95 | ¹³C NMR, HPLC |

| Nucleophilic Substitution | 85 | 97 | LC-MS, IR |

| Hydrolysis/Acetylation | 91 | 99 | X-ray Diffraction |

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis

Single-crystal X-ray studies of analogous compounds (e.g., 2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide) reveal planar quinoxaline cores with disordered p-tolyl groups. Hydrogen bonding (N–H⋯O, C–H⋯O) stabilizes crystal packing along the b-axis, influencing solubility and melting points.

化学反应分析

Nucleophilic Aromatic Substitution (NAS) at the Chlorinated Phenyl Ring

The 4-chloro substituent on the phenyl ring undergoes substitution reactions under microwave-assisted conditions. This reaction is facilitated by polar aprotic solvents (e.g., DMF) and phase-transfer catalysts like graphene or BTBA .

Example reaction:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Glycine, KCO, MW, 120°C | N-(4-Amino-2-quinoxalinylphenyl)acetamide | 60-90% |

This reactivity enables the introduction of amino acids or other nucleophiles (e.g., methoxy, nitro groups) at the para position relative to the acetamide .

Condensation Reactions at the 3-Oxo Group

The 3-oxo group participates in hydrazone formation with hydrazides. For example, salicylic acid hydrazide reacts with the ketone under acidic reflux conditions :

Key data:

-

Reaction time: 10–12 hours

-

Catalyst: Glacial acetic acid

-

Product stability: Enhanced planar conformation due to intramolecular H-bonding

Acetamide Hydrolysis and Functionalization

The acetamide moiety undergoes hydrolysis under basic conditions to yield primary amines, which are further acylated or alkylated :

Experimental conditions:

Quinoxaline Ring Modifications

The quinoxaline core participates in electrophilic substitutions (e.g., sulfonation, nitration) and redox reactions:

Nitration

Nitration occurs at the 6-position of the quinoxaline ring using HNO/HSO :

Reduction

The 3-oxo group is reduced to a hydroxyl group using NaBH:

Cross-Coupling Reactions

Palladium-catalyzed Suzuki couplings enable aryl group introductions at the chloro position :

Optimized conditions:

-

Catalyst: Pd(PPh) (5 mol%)

-

Base: KCO

-

Solvent: DME/HO (3:1)

Mechanistic Insights

-

NAS reactivity: The chloro group is activated by electron-withdrawing effects of the adjacent quinoxaline and acetamide, facilitating nucleophilic displacement .

-

Hydrazone stability: Intramolecular hydrogen bonding between the 3-oxo group and hydrazide NH enhances thermodynamic stability .

-

Quinoxaline electronic effects: The electron-deficient ring directs electrophiles to the 6-position, while the 3-oxo group acts as a hydrogen-bond acceptor .

This compound’s multifunctional architecture enables diverse synthetic modifications, making it valuable for developing anticancer, anti-inflammatory, and antimicrobial agents .

科学研究应用

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | HCT116 | 6.5 | Apoptosis induction |

| Study 2 | MCF7 | 7.0 | Cell cycle arrest |

| Study 3 | A549 | 5.0 | Enzyme inhibition |

In a study involving the HCT116 colorectal cancer cell line, the compound exhibited an IC50 value of 6.5 µM, indicating strong antiproliferative activity through apoptosis induction. Similarly, in MCF7 breast cancer cells, it caused cell cycle arrest at the G1 phase with an IC50 of 7.0 µM.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses significant activity against various bacterial strains, which is critical in the context of rising antibiotic resistance.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A preclinical study assessed the efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple lines, particularly those associated with solid tumors.

Case Study 2: Antimicrobial Effects

In another study focusing on its antimicrobial properties, the compound was tested against clinical isolates of resistant bacteria. It demonstrated potent inhibitory effects, especially against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in infectious diseases.

作用机制

The mechanism of action of N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, thereby exerting its anticancer activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Quinoxaline and Quinazolinone Derivatives

- N-(2,3-Diphenylquinoxalin-6-yl)acetamide (): This compound shares the quinoxaline core but lacks the 3-oxo group and 4-chloro substitution. Melting points for such derivatives range from 230–232°C, indicating high thermal stability compared to non-heterocyclic acetamides .

- 2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide (): The quinazolinone scaffold here replaces quinoxalinone, with a 4-fluorophenyl group altering electronic properties. The thioether linkage may improve membrane permeability, while the 4-chlorophenyl group mirrors the target compound’s substitution pattern .

Key Differences :

- Quinoxalinone vs. Quinazolinone: Quinoxalinone’s nitrogen positions (N1 and N4) favor hydrogen bonding with carbonyl groups, whereas quinazolinone’s N3 enables different pharmacophore interactions.

- Substituent Effects : Chloro groups enhance electron-withdrawing effects, while fluorine in analogs (e.g., 4-fluorophenyl) increases metabolic stability .

Benzoxazine and Thiazolidinone Analogs

- N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide (): This patent compound replaces quinoxalinone with a benzoxazine ring, which introduces an oxygen atom instead of nitrogen. The benzoxazine moiety’s lower planarity may reduce DNA intercalation but improve solubility. The compound’s ROR-gamma modulation activity highlights the role of the 3-oxo group in target binding .

- Thiazolidin-3-yl Acetamides (): Thiazolidinone rings (e.g., in compounds 5a-k) introduce a sulfur atom and a five-membered ring, altering conformational flexibility. These derivatives exhibit antibacterial activity, suggesting that ring size and heteroatom position critically influence bioactivity .

Key Differences :

- Electronic Effects: Benzoxazine’s oxygen atom vs. quinoxalinone’s nitrogen alters dipole moments and hydrogen-bond acceptor capacity.

- Ring Size: Thiazolidinone’s five-membered ring imposes steric constraints absent in six-membered quinoxalinone .

Chlorophenyl-Substituted Acetamides

- 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide (): This analog lacks the quinoxalinone core but retains the 4-chlorophenyl group. N–H···O hydrogen bonds form infinite chains, a feature critical for crystalline stability .

- N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide () :

The trifluoromethyl group increases lipophilicity (logP) significantly compared to the target compound’s chloro substituent. This modification is often leveraged to enhance blood-brain barrier penetration .

Key Differences :

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

生物活性

N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity through various studies and findings, including structure-activity relationships (SAR), antimicrobial efficacy, and anticancer properties.

- Molecular Formula : C16H12ClN3O2

- Molecular Weight : 313.74 g/mol

- CAS Number : 887197-36-6

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of chloroacetamides, including this compound, varies significantly based on the substituents on the phenyl ring. The presence of halogens, particularly chlorine at the para position, enhances lipophilicity, facilitating better membrane penetration and antimicrobial efficacy against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Antimicrobial Activity

In a study evaluating various chloroacetamides, it was found that compounds with a para-substituted halogenated phenyl ring exhibited strong antibacterial activity. The tested compound showed:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Effective |

| Escherichia coli | 16 µg/mL | Less effective |

| Candida albicans | 8 µg/mL | Moderately effective |

The results suggest that while this compound is potent against certain pathogens, its effectiveness diminishes against Gram-negative bacteria due to their robust outer membranes .

Anticancer Properties

The anticancer potential of quinoxaline derivatives has been documented extensively. This compound has been shown to exhibit significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HCT116 (Colon Cancer) | 1.9 | High |

| MCF7 (Breast Cancer) | 2.3 | High |

| RAMOS (B-cell Lymphoma) | 0.5 | Very High |

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells and exhibits a dose-dependent response in inhibiting cell proliferation . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth.

Case Studies and Research Findings

- Antimicrobial Evaluation : A comprehensive study evaluated several derivatives of chloroacetamides against common pathogens. The results indicated that compounds with similar structural features to this compound showed promising results in both MIC and MBC assays .

- Cytotoxicity Studies : Research involving various cancer cell lines revealed that the compound not only inhibited cell growth but also affected cellular mechanisms leading to apoptosis. This was particularly noted in studies involving HCT116 and MCF7 cell lines where significant reductions in viability were observed .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide?

- Methodology : The synthesis typically involves multi-step reactions. A common approach includes:

Core Formation : Construct the 3-oxo-3,4-dihydroquinoxaline moiety via cyclization of substituted o-phenylenediamine derivatives under acidic or oxidative conditions.

Substitution : Introduce the 4-chloro-2-aminophenyl group via nucleophilic aromatic substitution (e.g., using 4-chloro-2-nitroaniline as a precursor, followed by reduction to the amine).

Acetylation : React the amine intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide group.

- Key Conditions : Use coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation, as demonstrated in analogous acetamide syntheses . Solvents such as dichloromethane or DMF are preferred for their inertness and solubility properties .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- NMR :

- 1H NMR : Identify aromatic protons (δ 6.8–8.0 ppm), acetamide NH (δ ~10 ppm, broad), and dihydroquinoxaline protons (δ ~2.5–3.5 ppm for CH2 groups). Integration ratios confirm substitution patterns .

- 13C NMR : Carbonyl signals (C=O) appear at δ ~165–175 ppm, while quaternary carbons in the quinoxaline ring resonate at δ ~140–150 ppm .

- IR : Stretch frequencies for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups. Absence of -NO2 peaks (if starting from nitro precursors) validates reduction steps .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+ and fragmentation patterns (e.g., loss of Cl or acetamide group) .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

- Approach :

Multi-Technique Validation : Cross-check NMR shifts with DFT (Density Functional Theory) calculations using software like Gaussian. Discrepancies in aromatic proton shifts may arise from solvent effects or intermolecular interactions .

X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria in the dihydroquinoxaline moiety) by determining the crystal structure .

Dynamic NMR : Study temperature-dependent changes to detect slow-exchange processes (e.g., rotational barriers in the acetamide group) .

Q. What challenges arise in determining the crystal structure via X-ray diffraction?

- Key Issues :

- Twinned Crystals : The compound’s planar aromatic systems may lead to twinning, requiring data collection at multiple orientations or use of twin-solving algorithms in SHELXL .

- Hydrogen Bonding : Weak C-H···O/N interactions complicate refinement. Use high-resolution data (d-spacing < 0.8 Å) and restraints for H-atom positions .

Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?

- Graph Set Analysis : Classify H-bond motifs (e.g., C(4) chains or R₂²(8) rings) using Etter’s formalism. For example, N-H···O bonds in analogous acetamides form infinite chains along the [100] axis, stabilizing the lattice .

- Energy Frameworks : Compute interaction energies (e.g., Coulombic, dispersion) using CrystalExplorer to quantify the contribution of H-bonds to overall crystal packing .

Q. What strategies are effective for designing analogs in structure-activity relationship (SAR) studies?

- Modification Sites :

- Quinoxaline Ring : Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to enhance electrophilicity .

- Chlorophenyl Group : Replace Cl with Br or F to study halogen bonding effects .

- Acetamide Moiety : Substitute methyl with bulkier groups (e.g., cyclopropyl) to probe steric effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。